

# K145: A Tale of Shifting Selectivity in Lipid Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | K145      |           |
| Cat. No.:            | B15609897 | Get Quote |

A Comparative Guide to the Cross-Reactivity of **K145** 

For researchers, scientists, and drug development professionals engaged in the study of lipid signaling, the sphingosine kinases (SphKs) present a compelling therapeutic target. The inhibitor **K145** has been a subject of interest for its potential to selectively target Sphingosine Kinase 2 (SphK2). However, recent findings have introduced a layer of complexity to its pharmacological profile, challenging its initial characterization. This guide provides a comprehensive comparison of the reported cross-reactivity of **K145**, presenting both the foundational data supporting its selectivity and newer, contrasting evidence that suggests a different mechanism of action and off-target effects.

## **Summary of K145 Cross-Reactivity Data**

Initial biochemical assays characterized **K145** as a selective inhibitor of SphK2, with a reported inhibitory constant (Ki) of 6.4  $\mu$ M, while showing no significant inhibition of the closely related SphK1 or ceramide kinase (CERK) at concentrations up to 10  $\mu$ M[1][2]. However, quantitative data from a broad-panel kinase screen, which would provide a more complete picture of its cross-reactivity with other lipid and protein kinases, is not readily available in the public domain. One study noted that **K145**'s effect on a panel of other kinases was tested using Invitrogen's SelectScreen Kinase Profiling, but the specific results were not detailed[1].

More recent investigations in 2024 have presented a conflicting view. These studies report that, contrary to expectations for a SphK2 inhibitor, treatment with **K145** leads to a dose-dependent increase in the levels of (dihydro)sphingosine-1-phosphate (dhS1P and S1P) in multiple cell



lines[3][4][5]. Furthermore, these studies suggest that **K145** has negligible inhibitory activity on recombinant human SphK2 in vitro and may exert its effects through off-target modulation of other enzymes in the sphingolipid pathway, such as dihydroceramide desaturase and 3-ketodihydrosphingosine reductase[4][5].

The table below summarizes the reported inhibitory activity of **K145** against key lipid kinases based on the initial characterization. It is critical for researchers to consider these findings in light of the recent contradictory evidence.

| Kinase Target                   | Reported IC50/Ki          | Fold Selectivity (vs. SphK2) | Reference |
|---------------------------------|---------------------------|------------------------------|-----------|
| Sphingosine Kinase 2 (SphK2)    | Ki = 6.4 ± 0.7 μM         | 1x                           | [1][2]    |
| Sphingosine Kinase 1<br>(SphK1) | No significant inhibition | >1.6x (at 10 μM)             | [1][2]    |
| Ceramide Kinase<br>(CERK)       | No significant inhibition | >1.6x (at 10 μM)             | [2]       |

# **Experimental Protocols**

The determination of kinase inhibitor selectivity is crucial for preclinical drug development. The following outlines the general methodologies employed in the studies cited and commonly used for assessing the cross-reactivity of kinase inhibitors.

## **Biochemical Kinase Activity Assays**

These assays directly measure the catalytic activity of a purified kinase in the presence of an inhibitor.

Radiometric Assays (e.g., HotSpot<sup>™</sup>, <sup>33</sup>PanQinase<sup>™</sup>): This traditional method measures the transfer of a radiolabeled phosphate group (from [y-<sup>33</sup>P]ATP) to a substrate (lipid or peptide). The amount of incorporated radioactivity is inversely proportional to the kinase activity. These assays are highly sensitive and considered a gold standard[6][7].



Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by
measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP,
which is then used by luciferase to generate a luminescent signal. The signal intensity is
proportional to the amount of ADP produced and thus to the kinase activity[6][7].

Generalized Protocol for an ADP-Glo™ Kinase Assay:

- Kinase Reaction: The lipid kinase, lipid substrate, and ATP are combined in a buffer system.
   The test compound (e.g., K145) is added at various concentrations.
- Incubation: The reaction is allowed to proceed for a set period at a controlled temperature.
- ADP-Glo<sup>™</sup> Reagent Addition: The ADP-Glo<sup>™</sup> reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- Kinase Detection Reagent Addition: A second reagent is added to convert the generated ADP to ATP and to provide luciferase and luciferin for the light-producing reaction.
- Signal Measurement: The luminescence is measured using a plate reader. The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration.

#### **Cell-Based Assays**

These assays measure the effect of an inhibitor on kinase activity within a cellular context.

Sphingolipid Quantification by Mass Spectrometry: To assess the cellular activity of SphK inhibitors, cells are treated with the compound for a specific duration. Subsequently, lipids are extracted, and the levels of various sphingolipids (e.g., sphingosine, S1P, dhS1P, ceramides) are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3][4][5]. This method provides a direct readout of the inhibitor's effect on the metabolic pathway in intact cells.

## **Visualizing the Pathways and Processes**

To better understand the context of **K145**'s activity and the methods used to assess it, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.





Click to download full resolution via product page

Caption: A generalized workflow for determining the IC50 value of a kinase inhibitor.





Click to download full resolution via product page

Caption: The Sphingosine Kinase 2 (SphK2) signaling pathway.

#### Conclusion

The pharmacological profile of **K145** is more complex than initially reported. While early studies pointed to its role as a selective SphK2 inhibitor, recent evidence challenges this by demonstrating an increase in cellular S1P levels and suggesting off-target activities. This highlights the critical importance of comprehensive selectivity profiling and the use of multiple orthogonal assays, including cell-based lipidomics, to fully characterize the mechanism of action of kinase inhibitors. For researchers utilizing **K145** as a chemical probe, it is imperative to consider both sets of findings and to interpret experimental results with caution. The evolving story of **K145** serves as a valuable case study in the nuanced and often unpredictable nature of small molecule kinase inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

## References



- 1. academic.oup.com [academic.oup.com]
- 2. ulab360.com [ulab360.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sphingosine kinase type 2 activation by ERK-mediated phosphorylation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [K145: A Tale of Shifting Selectivity in Lipid Kinase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609897#cross-reactivity-of-k145-with-other-lipid-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com